

Application Notes and Protocols: GNE-1858

Dose-Response Curve Analysis in Jurkat Cells

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Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.^{[1][2][3]} Its activity attenuates T-cell activation, proliferation, and cytokine production, making it a promising therapeutic target for enhancing anti-tumor immunity.^{[1][3][4][5][6][7][8]} **GNE-1858** is a potent and ATP-competitive inhibitor of HPK1, with an IC₅₀ of 1.9 nM for the wild-type enzyme.^[2] By inhibiting HPK1, **GNE-1858** is expected to enhance T-cell activation.

The Jurkat cell line, a human T-lymphocyte cell line, is a widely used model for studying T-cell signaling pathways and responses.^[6] The role of HPK1 as a negative regulator of TCR signaling is conserved in Jurkat cells, making them a suitable in vitro model for characterizing the cellular activity of HPK1 inhibitors.^[6]

These application notes provide a detailed protocol for determining the dose-response curve of **GNE-1858** in Jurkat cells by measuring the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.

Data Presentation

Table 1: Representative Dose-Response Data of **GNE-1858** on IL-2 Production in Activated Jurkat Cells

GNE-1858 Concentration (nM)	IL-2 Concentration (pg/mL) (Mean \pm SD)	% of Maximum Response
0 (Vehicle Control)	150 \pm 15	0%
0.1	180 \pm 20	10%
1	300 \pm 25	50%
10	420 \pm 30	90%
100	450 \pm 28	100%
1000	455 \pm 35	101%
Calculated EC50	~1.0 nM	

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol is adapted from standard Jurkat cell culture procedures.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Jurkat, Clone E6-1 (ATCC® TIB-152™)
- RPMI 1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypan Blue solution

- Complete Growth Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Procedure:

- Thawing Frozen Cells:
 - Rapidly thaw the vial of frozen Jurkat cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
 - Centrifuge at 150 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium.
 - Transfer to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Maintenance and Passaging:
 - Maintain the cell culture in suspension in T-75 flasks.
 - Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
 - Keep the cell density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.
 - To passage, split the culture every 2-3 days by diluting the cell suspension to a seeding density of 2 x 10⁵ cells/mL with fresh Complete Growth Medium.

GNE-1858 Dose-Response Assay

This protocol outlines the treatment of Jurkat cells with **GNE-1858** and subsequent measurement of IL-2 production.

Materials:

- **GNE-1858**

- Dimethyl sulfoxide (DMSO)
- Jurkat cells in logarithmic growth phase
- Complete Growth Medium
- 96-well flat-bottom cell culture plates
- Anti-CD3 antibody (clone OKT3)
- Anti-CD28 antibody (clone CD28.2)
- Human IL-2 ELISA Kit

Procedure:

- Preparation of **GNE-1858** Stock and Dilutions:
 - Prepare a 10 mM stock solution of **GNE-1858** in DMSO.
 - Perform serial dilutions of the **GNE-1858** stock solution in Complete Growth Medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., $\leq 0.1\%$).
- Cell Seeding and Treatment:
 - Harvest Jurkat cells and adjust the cell density to 2×10^6 cells/mL in Complete Growth Medium.
 - Seed 1×10^5 cells (in 50 μ L) per well into a 96-well plate.
 - Add 50 μ L of the diluted **GNE-1858** solutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
 - Pre-incubate the cells with the compound for 1-2 hours at 37°C.
- T-Cell Activation:

- Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in Complete Growth Medium. A common starting concentration is 1 µg/mL for each antibody.
- Add 100 µL of the stimulation cocktail to each well (except for unstimulated controls).
- The final volume in each well should be 200 µL.
- Incubation:
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time for IL-2 production may need to be determined empirically (ranging from 16 to 48 hours).[\[13\]](#)[\[14\]](#)
- Sample Collection:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the supernatant for IL-2 measurement.

IL-2 Quantification by ELISA

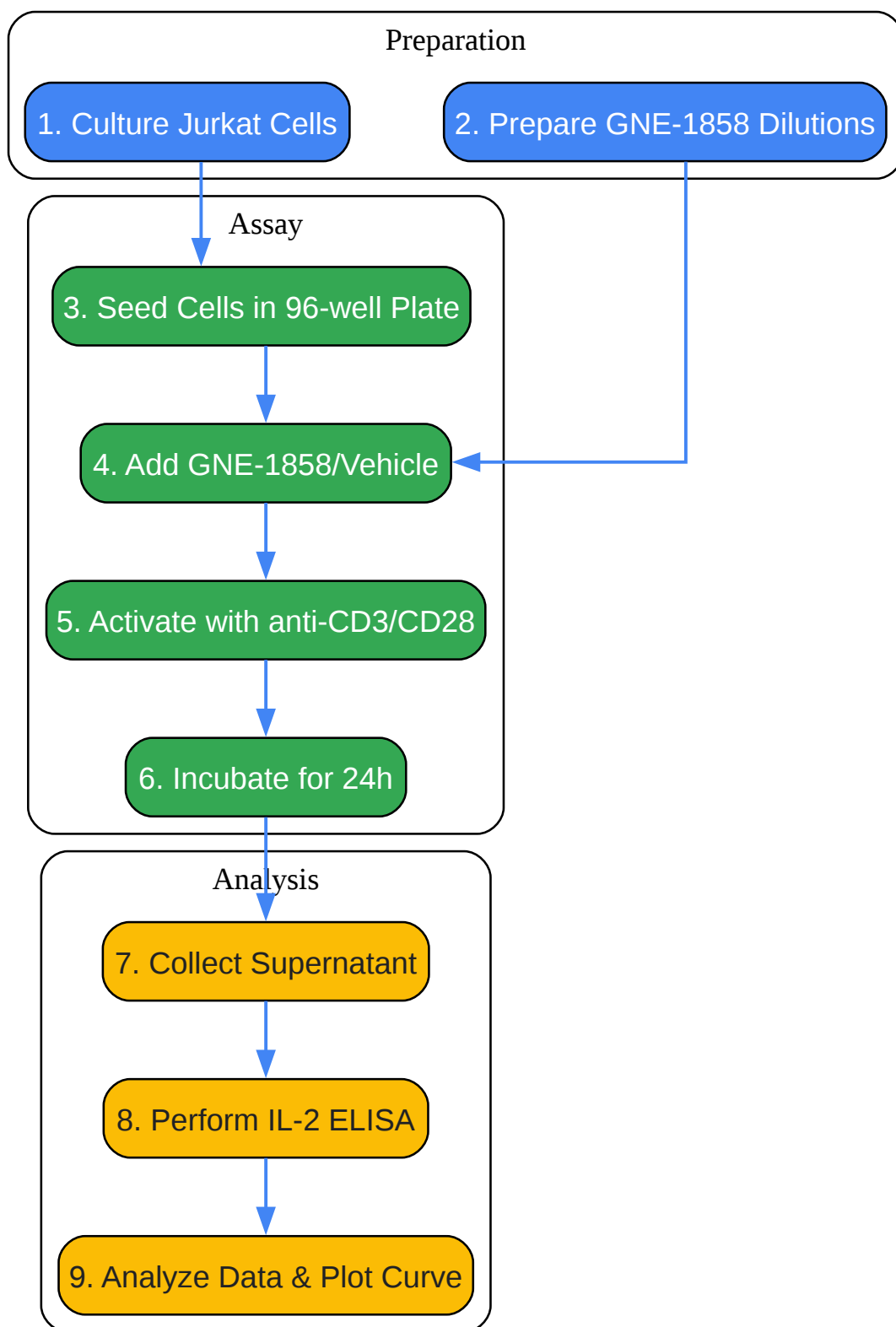
This is a general protocol; follow the specific instructions provided with your IL-2 ELISA kit.[\[13\]](#)
[\[15\]](#)[\[16\]](#)

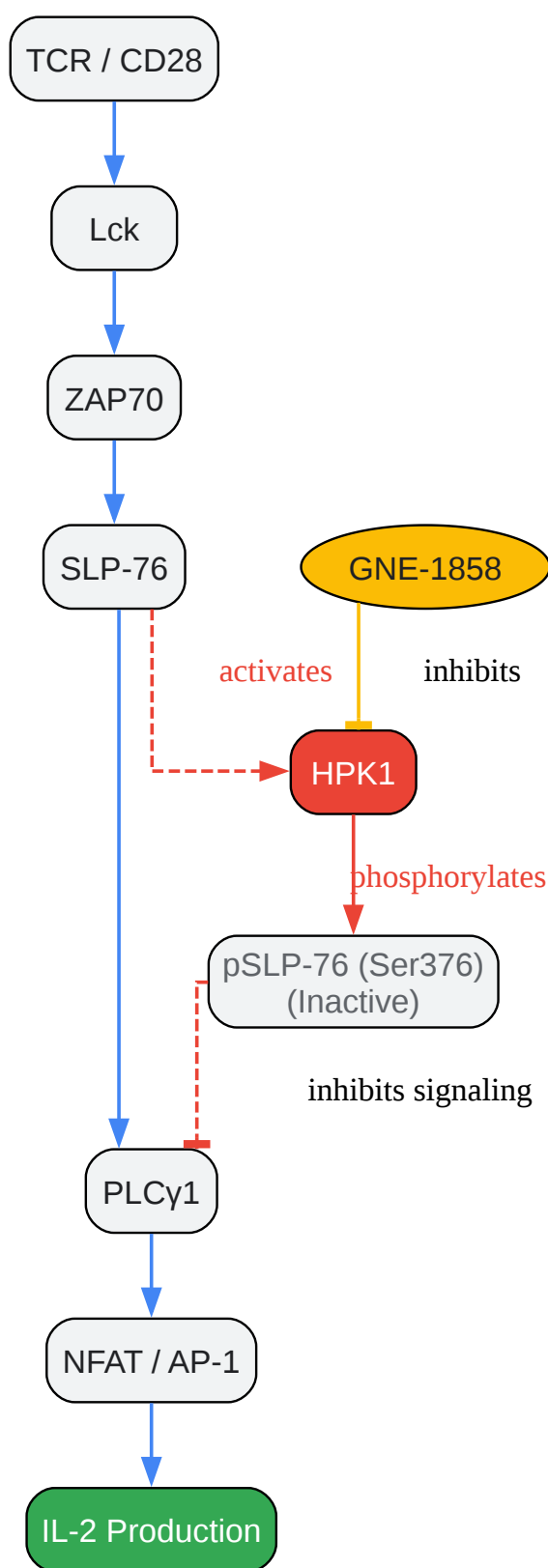
Procedure:

- Plate Coating: Coat a 96-well ELISA plate with the capture antibody against human IL-2 overnight at 4°C.
- Washing and Blocking: Wash the plate with the provided wash buffer and block with an appropriate blocking buffer for 1-2 hours at room temperature.
- Sample Incubation: Add cell culture supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.
- Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

- Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (SAv-HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
- Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
- Stopping the Reaction: Add the stop solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the IL-2 concentration in each sample by interpolating from the standard curve. Plot the IL-2 concentration against the log of the **GNE-1858** concentration to generate a dose-response curve and determine the EC50 value.

Visualizations





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